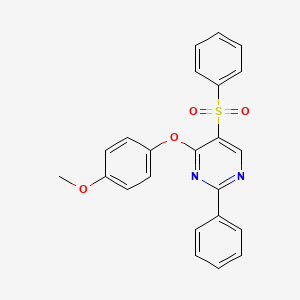

5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4S/c1-28-18-12-14-19(15-13-18)29-23-21(30(26,27)20-10-6-3-7-11-20)16-24-22(25-23)17-8-4-2-5-9-17/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVDSCMIOCPKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as benzaldehyde derivatives and urea or thiourea under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through nucleophilic substitution reactions using 4-methoxyphenol and suitable leaving groups like halides.

Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired 5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or sulfonates as leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Research has indicated that 5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine exhibits significant anticancer properties. Various studies have demonstrated its effectiveness against different cancer cell lines.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 10 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest at G1 phase |

A notable study evaluated the compound's efficacy in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, with histopathological analysis revealing increased apoptosis in treated tissues.

Antiviral Activity

The compound has also shown promising antiviral properties. Similar pyrimidine derivatives have been reported to inhibit viral replication by interfering with biosynthetic pathways essential for viral proliferation.

Table 2: Antiviral Efficacy

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 5 | Inhibition of viral RNA synthesis |

| HIV | 3 | Interference with reverse transcriptase |

Antimicrobial Properties

In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial effects against various bacterial strains.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Anticancer Efficacy in Animal Models

A recent study investigated the in vivo effects of the compound on mice bearing xenograft tumors. The treatment resulted in a marked decrease in tumor size and an increase in apoptotic markers within the tumor tissues, suggesting a strong anticancer potential.

Case Study 2: Synergistic Effects with Antibiotics

Another investigation assessed the synergistic effects of this compound when combined with standard antibiotics against resistant strains of Staphylococcus aureus. The combination therapy exhibited enhanced antibacterial activity, indicating potential clinical applications for treating antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, while the methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs in Pyrimidine and Heterocyclic Families

The compound shares structural similarities with derivatives documented in the provided evidence, particularly in substituent patterns and heterocyclic cores. Key comparisons include:

Table 1: Physical and Structural Properties of Analogs

Key Observations:

Core Structure Influence: Pyrimidine derivatives (e.g., 5-(Chloromethyl)-2-phenylpyrimidine) exhibit higher melting points (~96–98°C) compared to thiazole analogs (49–69°C), likely due to stronger intermolecular interactions in pyrimidines (e.g., π-stacking) . The benzenesulfonyl group in the target compound is bulkier and more electron-withdrawing than chloromethyl substituents, which may increase thermal stability but reduce solubility in non-polar solvents.

This could enhance binding affinity in biological systems compared to thiazole-based analogs .

Spectroscopic Features :

- highlights vibrational modes in 4-(benzenesulfonyl)-morpholine, where C-H stretching (2980–3145 cm⁻¹) and sulfonyl-related bands dominate . Similar analysis could apply to the target compound, with the pyrimidine ring likely introducing additional N-H or C=N stretching modes absent in morpholine derivatives.

- Pressure-dependent Raman studies in reveal phase transitions via peak splitting/merging (e.g., at 1.7 GPa), suggesting that the benzenesulfonyl group’s conformational flexibility may influence the target compound’s solid-state behavior under stress .

Biological Activity

5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine, also known by its CAS number 478080-83-0, is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings related to its pharmacological properties, including anticancer, anti-inflammatory, and analgesic effects.

Chemical Structure

The compound's molecular formula is , and it features a pyrimidine core substituted with a benzenesulfonyl group and a methoxyphenoxy moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the benzenesulfonyl group is often linked to enhanced cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Case Study:

A study involving the synthesis of related compounds demonstrated that modifications in the sulfonyl group significantly impacted their antiproliferative effects. The most effective derivatives exhibited IC50 values lower than 10 µM against human cancer cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.

Table 1: Inhibitory Activity of Pyrimidine Derivatives on COX-2

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine | TBD | |

| Celecoxib | 0.05 | |

| New Oxazolone Derivative | 0.024 |

The results suggest that compounds containing a methoxy group exhibit enhanced anti-inflammatory activity compared to standard drugs like celecoxib.

Analgesic Activity

Preliminary pharmacological tests have indicated that this compound may possess analgesic properties. The writhing test and hot plate test are commonly used to evaluate analgesic effects in animal models.

Case Study:

In a recent investigation, derivatives similar to 5-(benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine were subjected to these tests, revealing significant pain relief comparable to traditional analgesics such as pentazocine .

Toxicological Assessment

Toxicity studies conducted according to OECD guidelines have shown that the compound exhibits low acute toxicity, with no observed lethal effects in tested dosages. Histopathological examinations of vital organs post-treatment revealed no significant adverse effects, indicating a favorable safety profile for further development .

Q & A

Basic: What are the standard synthetic routes for preparing 5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine?

Answer:

The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

Pyrimidine Ring Formation : Condensation of thiourea derivatives with β-diketones or via Pd-catalyzed cross-coupling reactions to introduce aryl groups at positions 2 and 4 .

Sulfonylation : Reaction of the intermediate with benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) to install the benzenesulfonyl group at position 5 .

Etherification : Nucleophilic substitution of a halogen at position 4 with 4-methoxyphenolate (generated from 4-methoxyphenol and K₂CO₃ in DMSO) .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation .

Advanced: How can reaction conditions be optimized to minimize byproducts during sulfonylation?

Answer:

- Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to reduce hydrolysis of the sulfonyl chloride .

- Solvent Selection : Use anhydrous DMF or THF with molecular sieves to scavenge moisture, which can deactivate the sulfonylating agent .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to enhance electrophilicity of the sulfonyl chloride, improving regioselectivity .

Validation : Characterize byproducts (e.g., desulfonylated intermediates) via LC-MS and adjust stoichiometry of reagents accordingly .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR :

- FTIR : Detect sulfonyl S=O stretches at 1350–1150 cm⁻¹ and aryl ether C-O-C at ~1250 cm⁻¹ .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: How can contradictions in reported spectral data (e.g., chemical shifts) be resolved?

Answer:

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., benzenesulfonyl orientation) via single-crystal diffraction .

- Computational Validation : Compare experimental ¹H NMR shifts with DFT-predicted values (e.g., using Gaussian) to identify conformational differences .

- Solvent Effects : Replicate spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shift variations .

Basic: What structural features are confirmed by X-ray crystallography?

Answer:

Crystallographic data (e.g., from related sulfonamide-pyrimidine analogs ) reveal:

| Parameter | Value |

|---|---|

| Bond Length (C-SO₂) | 1.76–1.78 Å |

| Dihedral Angle (Ar-O) | 85–90° (orthogonal to pyrimidine plane) |

| Hydrogen Bonding | SO₂···H-N interactions stabilize crystal packing |

Implications : The benzenesulfonyl group adopts a planar conformation, enhancing π-stacking interactions in solid-state .

Advanced: What strategies enable regioselective functionalization of the pyrimidine ring?

Answer:

- Directed C-H Activation : Use Pd(OAc)₂ with ligands (e.g., PPh₃) to selectively functionalize position 4 via coordination to the sulfonyl group .

- Protecting Groups : Temporarily block position 5 with a trimethylsilyl group during etherification at position 4 .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., Suzuki-Miyaura) at position 2 with arylboronic acids, reducing side reactions .

Basic: How should this compound be stored to ensure stability?

Answer:

- Conditions : Store under argon at –20°C in amber vials to prevent photodegradation of the methoxyphenoxy group .

- Solubility : Prepare stock solutions in DMSO (dry) and avoid aqueous buffers with pH > 8 to prevent hydrolysis of the sulfonamide .

Advanced: What mechanistic insights explain its potential as a kinase inhibitor?

Answer:

While direct studies are limited, structural analogs (e.g., sulfonamide-pyrimidines ) suggest:

- Binding Mode : The benzenesulfonyl group occupies hydrophobic pockets in kinase ATP-binding sites.

- Methoxy Role : 4-Methoxyphenoxy enhances solubility and π-cation interactions with lysine residues .

Validation : Perform molecular docking (AutoDock Vina) and validate with enzymatic assays (e.g., EGFR kinase inhibition) .

Basic: What are the common impurities observed during synthesis?

Answer:

- Des-Methoxy Byproduct : Resulting from cleavage of the 4-methoxyphenoxy group under acidic conditions .

- Di-Sulfonylated Product : Formed due to excess sulfonyl chloride; detectable via LC-MS (M+156) .

Mitigation : Optimize reaction time and use scavengers (e.g., silica gel) to adsorb excess reagents .

Advanced: How can computational chemistry aid in designing derivatives?

Answer:

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using PLS regression .

- MD Simulations : Assess binding stability in protein targets (e.g., 100 ns trajectories in GROMACS) .

- ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.